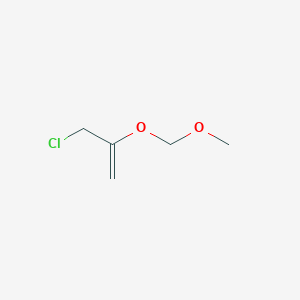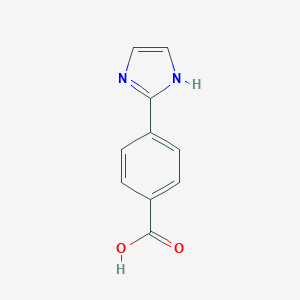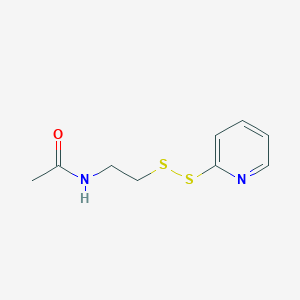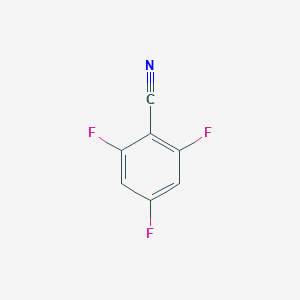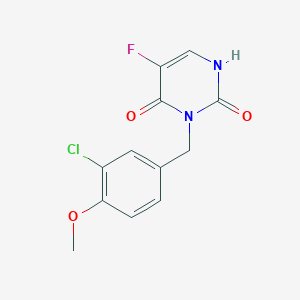
Uracil, 3-(3-chloro-4-methoxybenzyl)-5-fluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Uracil, 3-(3-chloro-4-methoxybenzyl)-5-fluoro- is a chemical compound that belongs to the class of nucleoside analogs. It is a synthetic derivative of uracil and has been extensively studied for its potential applications in scientific research. In
Wissenschaftliche Forschungsanwendungen
Uracil, 3-(3-chloro-4-methoxybenzyl)-5-fluoro- has been extensively studied for its potential applications in scientific research. It has been used as a precursor for the synthesis of various nucleoside analogs that have shown promising results in the treatment of cancer and viral infections. The compound has also been used as a tool in the study of DNA replication and repair mechanisms.
Wirkmechanismus
Uracil, 3-(3-chloro-4-methoxybenzyl)-5-fluoro- exerts its biological activity by inhibiting DNA synthesis and repair mechanisms. It acts as a competitive inhibitor of thymidylate synthase, an enzyme involved in the synthesis of thymidine, a nucleotide required for DNA replication. This leads to the depletion of intracellular thymidine levels, which in turn inhibits DNA synthesis and repair mechanisms.
Biochemische Und Physiologische Effekte
Uracil, 3-(3-chloro-4-methoxybenzyl)-5-fluoro- has been shown to exhibit antitumor and antiviral activity. It has been found to be effective against a wide range of cancer cell lines, including breast, lung, and colon cancer. The compound has also been shown to inhibit the replication of various viruses, including HIV, hepatitis B, and herpes simplex virus.
Vorteile Und Einschränkungen Für Laborexperimente
Uracil, 3-(3-chloro-4-methoxybenzyl)-5-fluoro- has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been extensively characterized using various analytical techniques, making it a reliable tool for scientific research. However, the compound has some limitations, including its low solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the study of Uracil, 3-(3-chloro-4-methoxybenzyl)-5-fluoro-. One potential direction is the development of new nucleoside analogs based on this compound that have improved antitumor and antiviral activity. Another direction is the study of the compound's mechanism of action in more detail, with a focus on identifying new targets for drug development. Additionally, the compound's potential applications in gene therapy and nanomedicine should be explored further. Overall, Uracil, 3-(3-chloro-4-methoxybenzyl)-5-fluoro- holds great promise for future scientific research.
Synthesemethoden
Uracil, 3-(3-chloro-4-methoxybenzyl)-5-fluoro- can be synthesized by a multistep process involving the reaction of uracil with 3-(3-chloro-4-methoxybenzyl) bromide, followed by the reaction with 5-fluoro-2'-deoxyuridine. The final product is obtained after purification and characterization using various analytical techniques such as NMR, IR, and mass spectrometry.
Eigenschaften
CAS-Nummer |
102613-23-0 |
|---|---|
Produktname |
Uracil, 3-(3-chloro-4-methoxybenzyl)-5-fluoro- |
Molekularformel |
C12H10ClFN2O3 |
Molekulargewicht |
284.67 g/mol |
IUPAC-Name |
3-[(3-chloro-4-methoxyphenyl)methyl]-5-fluoro-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H10ClFN2O3/c1-19-10-3-2-7(4-8(10)13)6-16-11(17)9(14)5-15-12(16)18/h2-5H,6H2,1H3,(H,15,18) |
InChI-Schlüssel |
PNWPZGNCEFOQMM-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CN2C(=O)C(=CNC2=O)F)Cl |
Kanonische SMILES |
COC1=C(C=C(C=C1)CN2C(=O)C(=CNC2=O)F)Cl |
Andere CAS-Nummern |
102613-23-0 |
Synonyme |
3-[(3-chloro-4-methoxy-phenyl)methyl]-5-fluoro-1H-pyrimidine-2,4-dione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



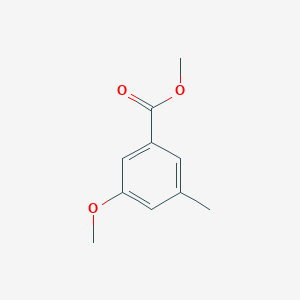
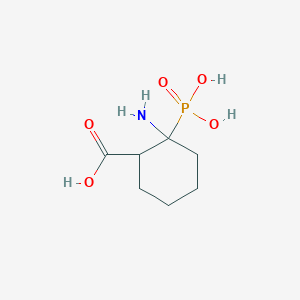
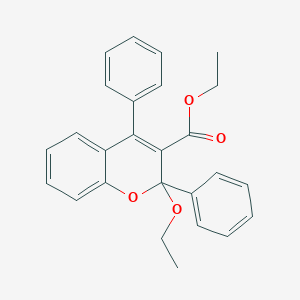
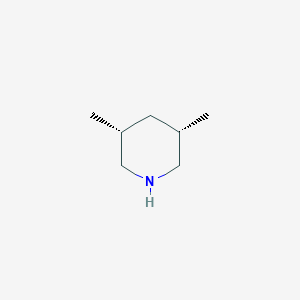
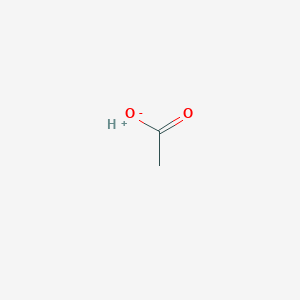
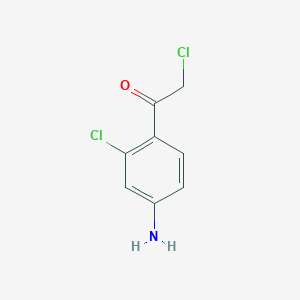
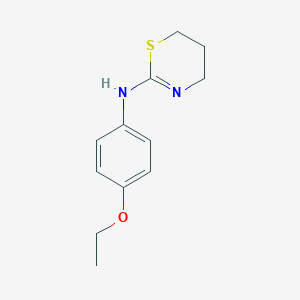
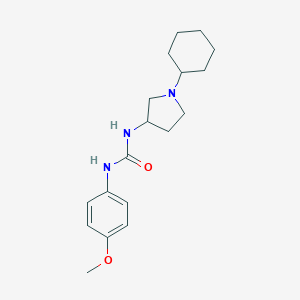
![(5S,5aR,8aR,9R)-5-[[(2R,4aR,6R,7R,8R,8aS)-7-(dimethylamino)-8-hydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B12495.png)
